molecular formula C11H18O4 B1586936 Diethyl 1,2-cyclopentanedicarboxylate CAS No. 90474-13-8

Diethyl 1,2-cyclopentanedicarboxylate

Cat. No. B1586936
Key on ui cas rn: 90474-13-8
M. Wt: 214.26 g/mol
InChI Key: YLRALQSVMCXBSD-UHFFFAOYSA-N
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Patent
US08664408B2

Procedure details

Load 1 kg of diethyl 1,2-cyclopentanedicarboxylate and 1.02 kg of 27% ammonia into an autoclave. The reaction mixture is heated in the autoclave at a temperature of 130° C. for a minimum of 4 hours. After cooling to 60° C. and depressurisation, evaporation of the solvent is carried out. The residue is then subjected to pyrolysis at 280° C. for 1 hour. The imide is purified by distillation in vacuo (4-12 mbars) at a temperature of 200° C. After isolation, the title product is obtained in a yield of 96%.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.02 kg
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:11]([O:13]CC)=O)[CH2:5][CH2:4][CH2:3][CH:2]1[C:6](OCC)=[O:7].[NH3:16]>>[C:6]1(=[O:7])[CH:2]2[CH2:3][CH2:4][CH2:5][CH:1]2[C:11](=[O:13])[NH:16]1

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
C1(C(CCC1)C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
1.02 kg
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 60° C.
CUSTOM
Type
CUSTOM
Details
depressurisation, evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
The imide is purified by distillation in vacuo (4-12 mbars) at a temperature of 200° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(NC(C2C1CCC2)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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